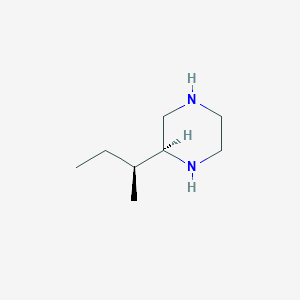

(S)-2-((S)-sec-Butyl)piperazine

Description

The Piperazine (B1678402) Scaffold in Advanced Organic and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgrsc.org This designation stems from its frequent appearance in a wide array of biologically active compounds. rsc.orgrsc.org The unique properties of the piperazine moiety, such as a large polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to enhanced water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics of molecules that contain it. nih.gov

The versatility of the piperazine core allows it to serve as a flexible foundation for designing and synthesizing new bioactive agents. nih.gov Consequently, piperazine derivatives have been developed for a vast range of therapeutic applications, including as anticancer, antimicrobial, antidepressant, and anti-inflammatory agents. nih.govmedchemexpress.com In 2012, for instance, 13 of the top 200 best-selling small molecule drugs featured a piperazine ring. rsc.org The structural and conformational characteristics of the piperazine ring, along with its synthetic accessibility, make it a highly valuable component in drug discovery and development. mdpi.com

Stereochemistry and Chiral N-Heterocycles: Fundamental Research Challenges

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in chemistry that critically influences a compound's biological activity and physical properties. numberanalytics.com In the context of N-heterocycles like piperazine, introducing a chiral center—a carbon atom attached to four different groups—leads to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit profoundly different interactions with biological targets, such as enzymes and receptors, which are themselves chiral. numberanalytics.commdpi.comnih.gov

The synthesis of single-enantiomer chiral N-heterocycles presents significant challenges for synthetic organic chemists. rsc.orghilarispublisher.com Developing reliable, effective, and broadly applicable methods for preparing these stereochemically sophisticated compounds is an ongoing area of intensive research. hilarispublisher.com Key challenges include achieving high levels of stereochemical control, which often requires the use of asymmetric synthesis techniques. rijournals.com These methods, such as the use of chiral catalysts, ligands, or organocatalysis, are designed to selectively produce one stereoisomer over another. numberanalytics.com However, obstacles like scaling up these reactions, ensuring high efficiency of stereo-induction, and managing substrate complexity remain active areas of investigation. rijournals.com

Academic Research Landscape of Substituted Piperazines, with Emphasis on Chiral Variants

The academic research landscape for substituted piperazines is evolving, with a growing emphasis on exploring new chemical space beyond traditional substitution patterns. rsc.org Historically, the vast majority of piperazine-containing drugs feature substituents only at the two nitrogen atoms (N1 and N4). rsc.orgmdpi.com Analysis has shown that approximately 80% of these drugs are substituted in this manner, leaving the carbon atoms of the piperazine ring (C2, C3, C5, and C6) largely unexplored. rsc.orgmdpi.com

This lack of structural diversity represents a significant untapped potential in medicinal chemistry. rsc.orgrsc.org Consequently, a major focus of current research is the development of novel synthetic methods to introduce substituents, particularly chiral ones, onto the carbon backbone of the piperazine ring. rsc.orgmdpi.com Recent advances include direct C-H functionalization methods, which provide new avenues for creating previously inaccessible substitution patterns. mdpi.com Studies on C2-substituted piperazines, for example, have demonstrated that introducing a chiral center at this position can have selective effects on receptor activity, underscoring the importance of chirality in fine-tuning the pharmacological properties of these molecules. nih.gov The synthesis of enantiopure, highly substituted piperazines is a key goal, as it allows for detailed investigation into how specific stereoisomers influence biological function. acs.org

Structure

3D Structure

Properties

CAS No. |

681484-77-5 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2S)-2-[(2S)-butan-2-yl]piperazine |

InChI |

InChI=1S/C8H18N2/c1-3-7(2)8-6-9-4-5-10-8/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChI Key |

ZENDJDOEMBDKCK-JGVFFNPUSA-N |

SMILES |

CCC(C)C1CNCCN1 |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1 |

Canonical SMILES |

CCC(C)C1CNCCN1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Chiral Piperazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. While NMR cannot directly distinguish between enantiomers in an achiral solvent, it is exceptionally effective at differentiating diastereomers. Diastereomers have distinct physical properties and, consequently, their NMR spectra will show different chemical shifts and coupling constants.

For a compound like 2-sec-butylpiperazine, two chiral centers exist: one at the C2 position of the piperazine (B1678402) ring and one on the sec-butyl side chain. This gives rise to the possibility of diastereomers, such as (S,S) and (R,S) pairs. In an NMR spectrum, the protons and carbons of the (S)-2-((S)-sec-Butyl)piperazine diastereomer will be in a unique chemical environment compared to those of the (S)-2-((R)-sec-Butyl)piperazine diastereomer. These differences, though sometimes subtle, are typically observable in high-field NMR spectra.

Key diagnostic signals include the protons on the piperazine ring and the methyl groups of the sec-butyl substituent. The spatial arrangement of these groups relative to each other in different diastereomers leads to variations in magnetic shielding, resulting in separate signals for each diastereomer. Integration of the corresponding peaks allows for the precise quantification of the diastereomeric ratio (d.r.) and thus the diastereomeric purity.

In some cases, chiral solvating agents (CSAs) can be used to determine enantiomeric purity by forming transient diastereomeric complexes that exhibit distinct NMR spectra. asdlib.org This method avoids chemical derivatization while allowing for the quantification of enantiomeric ratios. asdlib.org

Table 1: Representative ¹H NMR Chemical Shift Data for Differentiating Diastereomers of a Substituted Piperazine

| Proton | Diastereomer 1 ((S,S)-isomer) Chemical Shift (ppm) | Diastereomer 2 ((R,S)-isomer) Chemical Shift (ppm) | Observed Difference (Δδ) |

|---|---|---|---|

| Piperazine Ring H-3a | 3.15 | 3.21 | 0.06 |

| Piperazine Ring H-3b | 2.98 | 3.02 | 0.04 |

| sec-Butyl CH | 1.75 | 1.85 | 0.10 |

| sec-Butyl CH₃ (doublet) | 0.92 | 0.95 | 0.03 |

| sec-Butyl CH₃ (triplet) | 0.85 | 0.88 | 0.03 |

Note: The data in this table is hypothetical and for illustrative purposes to show the principle of diastereomeric differentiation by NMR.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. gcms.cz This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile method for enantiomeric separation. heraldopenaccess.usmdpi.com The technique employs a column packed with a chiral stationary phase. When a racemic or enantioenriched mixture of this compound and its enantiomer, (R)-2-((R)-sec-Butyl)piperazine, is passed through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to the different stereochemistry, the stability of these complexes varies, leading to different retention times and, thus, separation. mdpi.com

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose derivatives), proteins, or synthetic chiral polymers. By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated with high accuracy and precision. umn.edu

Table 2: Example Chiral HPLC Method for Enantiomeric Excess (ee) Determination

| Parameter | Value / Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S,S)-isomer | 8.5 min |

| Retention Time (R,R)-isomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: The data presented is a typical representation for illustrative purposes.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cznih.gov For amines like piperazines, derivatization is often required to increase volatility and improve peak shape. Common derivatizing agents include acylating agents like trifluoroacetic anhydride.

The separation mechanism is analogous to HPLC, utilizing a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cznih.gov The derivatized enantiomers interact differently with the CSP, resulting in separation. Chiral GC is known for its high resolution and sensitivity. heraldopenaccess.us

Table 3: Illustrative Chiral GC Method for Enantiomeric Analysis

| Parameter | Value / Condition |

|---|---|

| Derivatization | N-trifluoroacetylation |

| Column | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin CSP |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), then ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (S,S)-derivative | 12.1 min |

| Retention Time (R,R)-derivative | 12.5 min |

Note: This table provides a representative example of a chiral GC method.

X-ray Crystallography for Absolute Configuration Assignment

While chromatography can separate enantiomers, it cannot determine which peak corresponds to which absolute configuration without a known standard. X-ray crystallography is the definitive and most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.orgspringernature.com The technique requires a single, high-quality crystal of an enantiomerically pure compound.

The method is based on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.orgresearchgate.net When X-rays interact with the electrons of atoms, particularly heavier atoms, a small phase shift occurs. This effect breaks the centrosymmetric relationship between the intensities of certain pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully measuring and analyzing these intensity differences, the absolute spatial arrangement of the atoms in the crystal lattice can be determined, thus assigning the absolute configuration (R/S) to each chiral center. researchgate.netresearchgate.net A key statistical indicator, the Flack parameter, is used to validate the correctness of the assigned configuration; a value close to zero for a given configuration confirms its assignment. nih.govresearchgate.net

For a light-atom molecule like this compound, forming a salt with a heavier counter-ion (e.g., bromide or tartrate) can enhance the anomalous scattering effect, facilitating a more confident assignment. researchgate.net

Table 4: Typical Crystallographic Data for Absolute Configuration Determination

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₂₂N₂ · 2HBr |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a chiral space group) wikipedia.org |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.02(5) |

| Conclusion | Absolute configuration confirmed as (S,S) |

Note: The data is representative of a successful absolute structure determination.

Vibrational Spectroscopy (IR, Raman) in Structural Elucidation

The FTIR spectrum of this compound would show characteristic absorption bands for N-H stretching (typically a broad band around 3300-3400 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching (in the 1200-1000 cm⁻¹ region). scispace.comultraphysicalsciences.org Raman spectroscopy provides complementary information, often being more sensitive to non-polar bonds and skeletal vibrations of the piperazine ring.

Table 5: Characteristic Vibrational Frequencies for 2-Substituted Piperazines

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3348 | N-H stretch |

| ν(C-H) | 2960, 2875 | 2958, 2870 | Aliphatic C-H stretch (sec-butyl & ring) scispace.com |

| δ(N-H) | 1610 | 1605 | N-H bend |

| δ(CH₂) | 1450 | 1448 | CH₂ scissoring (ring) |

| ν(C-N) | 1180, 1050 | 1186, 1049 | C-N stretch |

| Ring Breathing | - | ~850 | Piperazine ring vibration |

Note: Frequencies are approximate and based on data for related piperazine structures. scispace.com

Applications of S 2 S Sec Butyl Piperazine in Asymmetric Organic Synthesis

(S)-2-((S)-sec-Butyl)piperazine as a Chiral Building Block

The inherent chirality and defined stereochemistry of this compound make it an excellent starting material or intermediate for the synthesis of more complex, stereochemically-defined molecules, particularly heterocyclic systems.

Construction of Complex Heterocyclic Systems

Chiral piperazines are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceutical agents. rsc.orgrsc.org The synthesis of carbon-substituted piperazines, such as those derived from this compound, allows for the exploration of novel chemical space and the generation of structurally diverse molecules with potential biological activity. rsc.org

Methods for constructing complex heterocyclic systems often involve leveraging the existing stereocenters of the piperazine (B1678402) ring to direct the formation of new stereocenters. For instance, chiral piperazine derivatives can be incorporated into larger macrocyclic structures. nih.gov The synthesis of such complex molecules often relies on multi-step sequences where the piperazine unit is introduced early on, and subsequent reactions build upon this chiral foundation.

Integration into Multi-Component Reactions for Stereoselective Product Formation

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecule synthesis. mdpi.com The use of chiral components, such as derivatives of this compound, in MCRs can enable the stereoselective formation of products.

A notable example is the Ugi four-component reaction (Ugi-4CR), which can be used to synthesize peptide analogues. rsc.org By employing a chiral amine derived from a piperazine, it is possible to generate products with both central and axial chirality with high diastereoselectivity. rsc.org The stereochemical outcome of such reactions can often be controlled by adjusting reaction parameters like temperature. rsc.org

Another application is in the synthesis of pyrrolopiperazine-2,6-diones through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. acs.org This method allows for the diastereoselective construction of these fused heterocyclic systems. The stereoselectivity is influenced by the chiral amine component, leading to the formation of specific diastereomers. acs.org These examples highlight the potential of integrating chiral piperazines into MCRs to rapidly build molecular complexity with a high degree of stereocontrol.

This compound as a Chiral Ligand or Auxiliary in Catalysis

Beyond its role as a structural component, this compound and its derivatives are highly effective as chiral ligands or auxiliaries in asymmetric catalysis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

Asymmetric Transformations Catalyzed by Metal-Chiral Piperazine Complexes

Metal complexes incorporating chiral piperazine-based ligands have been successfully employed in a variety of asymmetric transformations. rsc.orgbiointerfaceresearch.com The piperazine ring can adopt different conformations upon metal coordination, which is a key factor in the design of effective catalysts. nih.gov The rigidity of the piperazine scaffold can enhance the stability and selectivity of the corresponding metal complexes. nih.gov

Enantioselective C-C Bond Formation

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral piperazine-ligated metal catalysts have shown promise in this area. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can be used to synthesize chiral α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity. nih.gov In these reactions, a chiral ligand, often a phosphine-oxazoline (PHOX) type ligand that can be conceptually related to chiral diamines, directs the stereochemical course of the reaction. nih.gov The resulting chiral piperazinones can be further transformed into valuable gem-disubstituted piperazines. nih.gov

Another important C-C bond-forming reaction is the enantioselective alkylation of enolates. While direct examples using this compound as a ligand are not prevalent in the provided search results, the principle of using chiral diamine ligands in such transformations is well-established. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective β-alkylation of homoenolates. nih.gov The development of novel chiral ligands, including those based on piperazine structures, is an active area of research for expanding the scope and efficiency of these reactions.

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. ethz.ch Chiral piperazine derivatives have been utilized as ligands in catalysts for the asymmetric hydrogenation of various substrates. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The resulting products can be converted to chiral piperazines without loss of optical purity. dicp.ac.cn

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing formic acid or isopropanol (B130326) as the hydrogen source. sigmaaldrich.commdpi.com Ruthenium complexes with chiral diamine ligands, such as those derived from DPEN (1,2-diphenylethylenediamine), are highly effective catalysts for the ATH of ketones and imines. sigmaaldrich.com Although direct application of this compound in these specific Noyori-type catalysts is not detailed, the underlying principle of using a chiral diamine to create a stereoselective reducing environment is directly applicable. The development of new chiral ligands based on the piperazine scaffold for ATH remains an area of interest. For example, Ru-based catalysts have been used for the ATH of oxotetrahydrocarbazoles to produce hydroxytetrahydrocarbazoles with high enantiomeric excess. thieme-connect.de

The following table summarizes the applications of this compound and related chiral piperazines in asymmetric synthesis:

| Application Category | Specific Transformation | Catalyst/Reagent System | Product Type | Key Findings |

| Chiral Building Block | Construction of complex heterocycles | Multi-step synthesis | Macrocycles, fused heterocycles | The inherent chirality of the piperazine directs the stereochemistry of the final product. |

| Multi-component reactions (Ugi-4CR) | Chiral piperazine derivative as amine component | Peptidomimetics, pyrrolopiperazinediones | High diastereoselectivity in the formation of complex products from simple starting materials. rsc.orgacs.org | |

| Chiral Ligand/Auxiliary | Enantioselective C-C bond formation (AAA) | Palladium/chiral ligand | α,α-disubstituted piperazin-2-ones | High yields and enantioselectivities are achievable. nih.gov |

| Asymmetric hydrogenation | Palladium/chiral ligand | Chiral piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org | |

| Asymmetric transfer hydrogenation | Ruthenium/chiral diamine ligand | Chiral alcohols and amines | A practical and widely used method for asymmetric reduction. sigmaaldrich.commdpi.com |

Other Asymmetric Bond-Forming Reactions

C₂-symmetric piperazine derivatives have proven effective as chiral ligands in conjunction with metal catalysts for a variety of asymmetric bond-forming reactions beyond more common transformations. Their unique structural features allow for high levels of stereocontrol in the creation of new carbon-carbon and carbon-heteroatom bonds.

One notable application is the copper-catalyzed asymmetric acylation of meso-1,2-diols. A novel alicyclic C₂-symmetric piperazine, synthesized from L-proline, has been used as a chiral ligand for this desymmetrization reaction. nih.govorganic-chemistry.org In the presence of a copper(II) chloride catalyst, this piperazine derivative facilitates the benzoylation of various cyclic and acyclic meso-1,2-diols, yielding optically active monobenzoates with high enantioselectivity. nih.govorganic-chemistry.org The effectiveness of this system highlights the utility of chiral piperazines in creating valuable chiral building blocks from prochiral substrates. The introduction of methyl groups on the bridgehead carbons of the ligand was found to significantly boost enantioselectivity. organic-chemistry.org

The following table details the results of the copper-catalyzed asymmetric benzoylation of various meso-1,2-diols using a C₂-symmetric piperazine ligand.

| Entry | Diol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | cis-1,2-Cyclohexanediol | 98 | 91 |

| 2 | cis-1,2-Cyclopentanediol | 95 | 93 |

| 3 | cis-1,2-Cycloheptanediol | 97 | 85 |

| 4 | meso-2,3-Butanediol | 85 | 75 |

| 5 | meso-1,2-Diphenyl-1,2-ethanediol | 92 | 88 |

| Data derived from studies on novel C₂-symmetric piperazine ligands in asymmetric acylation. organic-chemistry.org |

Furthermore, chiral piperazine derivatives are employed in enantioselective Henry (nitroaldol) reactions. Novel tridentate Schiff base ligands, synthesized from a piperazine-amine precursor and substituted salicylaldehydes, have been complexed with copper(II) ions. researchgate.net These chiral complexes catalyze the addition of nitromethane (B149229) to a range of aldehydes, producing chiral nitro-alcohols in excellent yields (up to 98%) and high enantioselectivities (up to 91% er). researchgate.net This demonstrates the modularity of the piperazine scaffold, allowing for the synthesis of more complex ligands tailored for specific reactions.

Role in Chiral Organocatalysis

Chiral amines are a cornerstone of organocatalysis, and piperazine-based structures are of significant interest in this field. clockss.org Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable approach to chemical synthesis. While the piperazine moiety is often the substrate in organocatalytic transformations, such as the α-sulfenylation of piperazine-2,5-diones using cinchona alkaloid catalysts, its potential as the primary chiral catalyst is an active area of research. nih.gov

The development of novel chiral piperazines as organocatalysts is a key objective. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was specifically designed and synthesized for its potential application in catalytic asymmetric reactions. clockss.org The rationale behind using such molecules is that the well-defined stereochemistry and conformational rigidity of the piperazine ring can effectively translate chiral information to the transition state of a reaction, thereby inducing high enantioselectivity. Although widespread application of simple dialkylpiperazines like this compound as standalone organocatalysts is not yet extensively documented, they serve as foundational structures for more complex, "second-generation" organocatalysts. These more elaborate catalysts often incorporate the piperazine core into a larger, more sterically demanding framework to enhance catalytic activity and selectivity. nih.gov

Ligand Design Principles and Structure-Activity Relationship Studies in Asymmetric Catalysis

The design of effective chiral ligands is paramount for success in asymmetric metal catalysis. C₂-symmetric ligands are particularly favored because their symmetry reduces the number of possible diastereomeric transition states, which can simplify the reaction pathway and lead to higher enantioselectivity. nih.govwikipedia.org The piperazine ring provides a robust and conformationally restricted scaffold for building such ligands.

Ligand Design Principles:

C₂ Symmetry: The principle of C₂ symmetry is a powerful tool in ligand design. By having a two-fold rotational axis and lacking a mirror plane, these ligands, when complexed to a metal center, create a chiral environment that can effectively differentiate between the two enantiotopic faces of a prochiral substrate. nih.govwikipedia.org Many "privileged ligands," which are effective for a wide range of reactions, possess this C₂ symmetry. nih.gov

Rigidity and Steric Hindrance: The inherent rigidity of the piperazine chair conformation helps to fix the orientation of the substituents that create the chiral pockets around the metal's active site. The size and nature of the alkyl groups at the C-2 and C-5 (or C-2 and C-6) positions are critical. Bulky groups like sec-butyl can create a well-defined chiral environment that effectively shields one face of the substrate, directing the attack of a reagent to the opposite face.

Modularity: The piperazine scaffold is highly modular. The nitrogen atoms can be functionalized to fine-tune the electronic properties of the ligand or to attach the piperazine core to other chemical entities, as seen in the creation of Schiff base ligands for Henry reactions. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in a ligand's structure affect its performance in a catalytic reaction. For chiral piperazine ligands, these studies are crucial for optimizing catalyst efficiency.

Impact of Substituents: In the asymmetric acylation of diols, it was demonstrated that adding methyl groups to the ligand backbone significantly improved enantioselectivity. organic-chemistry.org This suggests that even small structural modifications can have a profound impact on the transition state geometry. A comparison of a novel C₂-symmetric piperazine ligand with other well-known chiral diamines like (-)-sparteine (B7772259) found the piperazine-based system to be superior for the specific reaction, underscoring the importance of the piperazine core structure. organic-chemistry.org

Role of the Piperazine Ring: In studies on related compounds, replacing the piperazine ring with other diamine moieties, such as 1,2-cyclohexanediamine, can lead to a dramatic loss of activity and selectivity, highlighting the privileged role of the piperazine structure. nih.gov The stereochemistry of the substituents on the piperazine ring is also critical; cis- and trans-isomers of dialkylpiperazines can exhibit vastly different levels of potency and selectivity in catalytic applications. nih.gov This differential activity provides insight into the precise size and spatial arrangement of the binding pocket in the catalyst-substrate complex.

These principles guide chemists in the rational design of new and improved chiral piperazine-based ligands and organocatalysts for a broad spectrum of asymmetric transformations.

Theoretical and Computational Investigations of S 2 S Sec Butyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic nature of (S)-2-((S)-sec-Butyl)piperazine. These methods model the behavior of electrons within the molecule to derive various properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common choice for optimizing molecular geometries and determining the stability of different conformations. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can predict bond lengths, bond angles, and dihedral angles of the most stable structure of this compound.

For 2-substituted piperazine (B1678402) rings, the chair conformation is generally the most stable. The orientation of the sec-butyl group at the C2 position can be either axial or equatorial. Due to the partial sp² hybridization of the nitrogen atoms when they are part of a larger system (e.g., N-acylated), a phenomenon known as pseudoallylic strain can occur. nih.govacs.org This strain often forces the substituent at the 2-position into an axial orientation to minimize steric interactions. nih.govacs.org

Table 1: Predicted Geometrical Parameters for a 2-Substituted Piperazine Chair Conformation (Illustrative) Note: These are representative values for a generic 2-substituted piperazine and would be specifically calculated for this compound in a dedicated study.

| Parameter | Predicted Value (Axial) | Predicted Value (Equatorial) |

| C2-N1 Bond Length | ~1.46 Å | ~1.46 Å |

| C2-C(sec-butyl) Bond Length | ~1.54 Å | ~1.54 Å |

| N1-C2-C3 Bond Angle | ~110° | ~111° |

| C(sec-butyl)-C2-N1 Dihedral Angle | Varies with rotamer | Varies with rotamer |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically their lone pairs of electrons. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals of the piperazine ring and the sec-butyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Piperazine Derivative Note: These values are illustrative. Actual values for this compound would require specific DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Localized on nitrogen lone pairs, indicating nucleophilic sites. |

| LUMO | ~ 1.2 eV | Distributed across antibonding orbitals, indicating electrophilic sites. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests relatively high kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In the case of this compound, the MEP surface would show strong negative potential around the two nitrogen atoms due to their lone pairs, making them the primary sites for electrophilic attack or protonation. researchgate.netias.ac.in The regions around the hydrogen atoms, particularly those bonded to nitrogen (if present as a secondary amine) and carbon, would exhibit positive potential, indicating susceptibility to nucleophilic attack. bhu.ac.in The sec-butyl group would present a region of relatively neutral potential. The MEP surface provides a visual representation of the information gleaned from FMO analysis. nih.gov

Conformational Analysis and Stereochemical Preferences

The conformational landscape of this compound is dominated by the chair conformation of the six-membered piperazine ring. The key stereochemical consideration is the orientation of the sec-butyl group at the C2 position. This substituent can occupy either an axial or an equatorial position.

Studies on similar 2-substituted piperazines have shown that the axial conformation is often preferred, particularly when the nitrogen at the 1-position is acylated or bonded to an aromatic ring. nih.govnih.gov This preference is driven by the minimization of pseudoallylic strain, which arises from the partial double-bond character of the N1-C6 and N1-C2 bonds due to resonance. acs.org This effect forces the C2 substituent into the axial position to increase the molecule's three-dimensionality and create a more defined exit vector for potential binding interactions. acs.org For the parent, non-acylated piperazine, the energetic difference between the axial and equatorial conformers may be smaller, but the axial preference is a significant feature in many of its derivatives. nih.gov The interconversion between these conformers occurs through ring flipping, though the energy barrier might be significant enough to favor one conformation at room temperature.

Modeling of Reaction Mechanisms and Transition States in Asymmetric Transformations

Chiral piperazine derivatives are valuable ligands and catalysts in asymmetric synthesis. Computational modeling plays a critical role in understanding the mechanisms of these transformations. For example, in an asymmetric hydrogenation reaction where a substrate binds to a metal complex containing this compound as a chiral ligand, DFT can be used to model the entire catalytic cycle.

This involves:

Reactant and Catalyst Complexation: Modeling the initial binding of the substrate to the metal-ligand complex.

Transition State Searching: Locating the transition state structures for the key stereodetermining steps, such as the insertion of hydrogen. The calculated energy barriers for the transition states leading to different stereoisomeric products can explain the observed enantioselectivity.

Product Release: Modeling the dissociation of the product from the catalyst.

By analyzing the geometries and energies of the transition states, researchers can understand how the stereochemistry of the sec-butyl group on the piperazine ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. This was demonstrated in the asymmetric hydrogenation of tetrahydropyrazines to form chiral piperazines, a key step in the synthesis of compounds like Indinavir. princeton.edu

In Silico Prediction of Chiral Recognition and Ligand-Substrate Interactions

In silico methods are instrumental in predicting how a chiral molecule like this compound interacts with other chiral molecules or biological targets, a process known as chiral recognition. nih.gov Molecular docking is a primary tool for this purpose.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a receptor (e.g., an enzyme or a G-protein coupled receptor). The docking algorithm then samples various orientations and conformations of the ligand within the binding site and scores them based on the predicted binding affinity. nih.gov These scoring functions typically account for:

Steric Complementarity: How well the shape of the ligand fits the binding pocket.

Electrostatic Interactions: Favorable interactions between the negative potential regions of the ligand (the nitrogen atoms) and positive regions of the receptor, and vice versa.

Hydrogen Bonding: The formation of hydrogen bonds between the piperazine's nitrogen atoms (as acceptors or donors if protonated) and residues in the binding site.

By comparing the docking scores and binding modes of the (S,S)-enantiomer with its other stereoisomers, researchers can predict which enantiomer will bind more strongly and thus exhibit higher biological activity. nih.gov This predictive power helps in the rational design of new chiral ligands and drugs. nih.gov

Computational Approaches to Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For scaffolds such as piperazine and its derivatives, these approaches provide deep insights into the molecular interactions governing ligand-target recognition, guiding the development of compounds with improved potency, selectivity, and pharmacokinetic properties. While specific computational studies on This compound are not available in the public domain, this section will outline the established computational methodologies that would be applied to design and optimize ligands based on this scaffold.

The design process often begins with the identification of a biological target and a lead compound. Computational techniques are then employed to explore the structure-activity relationship (SAR) and to iteratively refine the lead molecule. Key computational approaches include molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to its target protein. In the context of designing ligands based on the this compound scaffold, docking studies would be instrumental in understanding how the stereochemistry and the sec-butyl substituent influence the interaction with the binding site. By visualizing the docked pose, medicinal chemists can identify key hydrogen bonds, hydrophobic interactions, and steric clashes, which informs the design of new analogs with potentially enhanced affinity.

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. If a set of active compounds containing the piperazine core is known, a pharmacophore model can be generated. This model then serves as a 3D query to screen large virtual databases for novel molecules, including those incorporating the this compound framework, that fit the pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a library of this compound derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. Statistical methods are then used to build a QSAR model that can predict the activity of untested or hypothetical analogs. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Molecular Dynamics (MD) Simulations

The synergy of these computational approaches provides a powerful platform for ligand design and optimization. Starting from a scaffold like this compound, these methods can guide the rational design of new molecules with tailored biological activities, ultimately accelerating the drug discovery process.

Future Research Directions and Emerging Trends in Chiral Piperazine Chemistry

Development of Novel and More Efficient Stereoselective Synthesis Methods

The synthesis of C-substituted chiral piperazines, particularly those with multiple stereocenters like (S)-2-((S)-sec-Butyl)piperazine, remains a significant challenge. Future research is intensely focused on developing more efficient, selective, and versatile synthetic methodologies to overcome this hurdle.

Historically, access to such compounds relied on classical resolution or chiral pool synthesis, which can be limiting. acs.org Emerging trends point towards the dominance of catalytic asymmetric methods that can construct the chiral piperazine (B1678402) core with high levels of enantio- and diastereoselectivity. One promising approach is the asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, Ir-catalyzed hydrogenation of pyrazines that are "activated" by alkyl halides has been shown to produce a variety of chiral piperazines with high enantiomeric excess (up to 96% ee). acs.orgfigshare.com Adapting such a method for a 2,5-disubstituted pyrazine precursor could provide a direct route to the (S,S) diastereomer of 2-sec-butyl-piperazine.

Another rapidly advancing frontier is photoredox catalysis. mdpi.com These methods, often utilizing iridium or organic-based photocatalysts, can initiate C-H functionalization on a pre-formed piperazine ring or facilitate novel cyclization reactions to build the ring itself. mdpi.comresearchgate.net For a molecule like this compound, a potential strategy involves the late-stage C-H functionalization of an N-protected (S)-2-sec-butylpiperazine, or a convergent approach using a photoredox-mediated annulation. mdpi.com

A summary of modern stereoselective synthesis strategies with potential application to complex chiral piperazines is presented below.

| Synthesis Strategy | Description | Potential for this compound | Key Advantages |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a pyrazine or dihydropyrazine (B8608421) precursor using a chiral catalyst (e.g., Ir- or Pd-based) to set the stereocenters. acs.orgdicp.ac.cnrsc.org | Highly promising for establishing the two stereocenters in a single, highly selective step from a planar precursor. acs.org | High atom economy, potential for scalability. acs.orgdicp.ac.cn |

| Photoredox Catalysis | Use of light-absorbing catalysts to generate radical intermediates for C-H functionalization or ring construction under mild conditions. mdpi.comresearchgate.net | Could be used for late-stage introduction of the sec-butyl group or for novel ring-forming strategies. mdpi.com | Mild reaction conditions, high functional group tolerance. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combination of a resolution process with in-situ racemization of the unwanted enantiomer to theoretically achieve a 100% yield of the desired stereoisomer. acs.orgdicp.ac.cn | Applicable to the synthesis of chiral piperazin-2-one (B30754) intermediates, which can then be reduced to the target piperazine. dicp.ac.cn | Maximizes yield of the desired enantiomer from a racemic mixture. |

| Chiral Auxiliary-Based Synthesis | Temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction, followed by its removal. rsc.org | A reliable but potentially less atom-economical approach to control the formation of the stereocenters. | Well-established and predictable, but requires additional synthetic steps. |

Exploration of this compound in Emerging Catalytic Systems

Chiral diamines are foundational ligands in asymmetric catalysis, and chiral piperazines are a promising, yet relatively underexplored, subclass. acs.org The defined stereochemistry and conformational rigidity of compounds like this compound make them highly attractive candidates for new chiral ligands and catalysts.

Future research will likely involve incorporating this piperazine derivative into metal complexes for a variety of asymmetric transformations. Its C2-symmetric nature (in the case of 2,5-disubstituted piperazines) or non-symmetric design could be exploited to create unique chiral environments around a metal center. pnas.org These new ligands could be tested in established catalytic reactions like hydrogenations, hydroaminations, and cross-coupling reactions, where the specific steric and electronic properties imparted by the sec-butyl groups could lead to unprecedented levels of selectivity or reactivity. rsc.orgpnas.org

Furthermore, the piperazine scaffold itself can act as an organocatalyst. The two nitrogen atoms can engage in hydrogen bonding or act as Brønsted bases, while the chiral framework directs the stereochemical outcome of the reaction. The exploration of this compound in organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, represents a fertile ground for discovery.

Integration of Artificial Intelligence and Machine Learning in Chiral Piperazine Design and Synthesis

| AI/ML Application Area | Description | Relevance to this compound |

| Ligand Design & Optimization | Using neural networks trained on reaction data to predict the performance of chiral ligands in asymmetric catalysis. rasayanika.comchemistryworld.com | Computationally designing novel catalysts based on the this compound scaffold for enhanced selectivity. |

| Retrosynthesis Planning | Employing AI algorithms to propose viable synthetic routes to a target molecule from available starting materials. desertsci.com | Generating efficient and novel synthetic pathways to this compound. |

| Property Prediction | Training ML models to predict physicochemical and pharmacological properties (e.g., solubility, toxicity, bioactivity). | Predicting the drug-like properties of potential medicines derived from the this compound core. |

| Conformational Analysis | Using AI-driven methods to determine the most stable conformations and their relative energies, which is crucial for understanding stereoselectivity. uva.nl | Predicting the preferred 3D structure of the piperazine ring and its influence in catalytic or biological contexts. |

Scalable and Sustainable Manufacturing of Chiral Piperazines through Process Chemistry Research

As novel chiral piperazines show promise in pharmaceutical or materials applications, the development of scalable and sustainable manufacturing processes becomes critical. Process chemistry research focuses on translating laboratory-scale syntheses into robust, safe, and economically viable industrial-scale production.

For a compound like this compound, future research will involve moving away from stoichiometric reagents and multi-step protecting group manipulations towards more efficient catalytic routes. Methods like the Ir-catalyzed asymmetric hydrogenation of pyrazines are attractive for their scalability and high enantioselectivity. acs.orgfigshare.com The development of continuous flow chemistry processes is another major trend. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for integrating synthesis and purification steps, leading to more efficient and sustainable manufacturing. mdpi.com

Sustainability also demands the use of greener solvents, minimizing waste, and designing processes with high atom economy. The shift towards catalytic and photoredox methods aligns well with these goals, as they often operate under milder conditions and reduce the need for stoichiometric waste-generating reagents. mdpi.com

Advanced Characterization Techniques for In-situ Monitoring of Chiral Transformations

A deep understanding of a chemical reaction requires observing it as it happens. Advanced characterization techniques that allow for in-situ (in the reaction vessel) monitoring are becoming indispensable tools for studying and optimizing complex chiral transformations.

For the synthesis of this compound, spectroscopic methods like ReactIR (in-situ FT-IR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com This provides invaluable kinetic data that can be used to elucidate reaction mechanisms and identify bottlenecks. When studying heterogeneous reactions, such as those involving crystallization-induced stereoselectivity, automated sampling systems can analyze both the solution and solid phases in parallel, giving a complete picture of the transformation. rsc.orgrsc.org

A particularly exciting frontier is the direct monitoring of chirality itself during a reaction. researchgate.net While still in its infancy, techniques are being developed that could, for example, use the chirality-induced spin selectivity (CISS) effect to track changes in stereochemistry at the single-molecule level. researchgate.net Applying such advanced techniques to the stereoselective synthesis of this compound would provide unprecedented mechanistic insight, paving the way for more rational and efficient catalyst and process design.

Q & A

What are the common synthetic routes and characterization methods for (S)-2-((S)-sec-Butyl)piperazine derivatives?

Basic Research Focus

The synthesis of this compound derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, acylation, or condensation. For example, benzoic acid derivatives can serve as precursors, undergoing bromination and esterification to form intermediates, followed by cyclization to yield the piperazine core . Optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry) is critical to improve yields. Characterization relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR confirms stereochemistry and substituent positions.

- GC-MS/HPLC ensures purity (>95% is typical for pharmacological studies) .

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Focus

The (S,S)-configuration is crucial for receptor binding. For instance, in serotonin (5-HT7) receptor agonists, replacing the piperazine ring with piperidine reduces metabolic stability and receptor affinity due to altered conformational flexibility . Modifications to substituents (e.g., fluorine or methoxy groups) enhance selectivity by optimizing hydrophobic interactions with receptor pockets. Key findings:

- Chiral centers dictate spatial orientation, affecting binding to enantioselective targets.

- Steric hindrance from sec-butyl groups may reduce off-target interactions but lower solubility .

What methodologies resolve contradictions between computational predictions and experimental biological activity data?

Advanced Research Focus

Discrepancies often arise from oversimplified computational models. For example, beta-cyclodextran inclusion complexes reduce toxicity but may shield pharmacophores, lowering observed antiplatelet activity despite in silico predictions . Mitigation strategies include:

- Molecular dynamics simulations to assess solvent accessibility and binding kinetics.

- Dose-response assays to validate activity thresholds (e.g., IC50 shifts from 10 µM to >50 µM post-modification) .

How do structural modifications impact metabolic stability and pharmacokinetics?

Advanced Research Focus

Piperazine derivatives often exhibit poor metabolic stability due to cytochrome P450 oxidation. Strategies to improve this include:

- Fluorination of aromatic rings to block oxidative metabolism.

- PEGylation or cyclodextran conjugation to enhance solubility and half-life.

- In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic degradation rates .

What experimental designs optimize solubility and CO2 capture kinetics in piperazine-based systems?

Advanced Research Focus

In CO2 absorption studies, aqueous piperazine solutions require precise control of:

- Temperature (25–70°C) and concentration (0.2–0.6 M) to balance solubility and reaction rates.

- Electrolyte equation of state (EoS) models with 7 adjustable parameters predict CO2 partial pressures with <20% deviation .

- Wetted-sphere absorption assays measure kinetics, revealing piperazine’s role as a zwitterion deprotonation catalyst .

What therapeutic applications are emerging for this compound derivatives?

Basic Research Focus

Recent patents highlight applications in:

- CNS disorders : 5-HT7 agonists for depression .

- Antimicrobials : Nitropyridine-substituted derivatives show MIC values <1 µg/mL against Gram-positive bacteria .

- Anticancer agents : Chlorobenzhydryl derivatives induce apoptosis via caspase-3 activation .

How are structure-activity relationships (SAR) analyzed for piperazine derivatives?

Advanced Research Focus

SAR studies use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.